Deschloroaripiprazole

Übersicht

Beschreibung

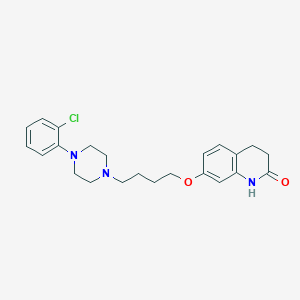

Deschloroaripiprazole is a derivative of aripiprazole, an atypical antipsychotic used in the treatment of various mood and psychotic disorders. This compound is structurally similar to aripiprazole but lacks the chlorine atom present in aripiprazole. This modification can influence its pharmacological properties and interactions with biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deschloroaripiprazole can be synthesized through a multi-step process starting from commercially available precursors. The synthesis typically involves the following steps:

Formation of the quinolinone core: This step involves the cyclization of an appropriate precursor to form the quinolinone structure.

Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Deschloroaripiprazole undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the piperazine ring or the quinolinone core.

Reduction: Reduction reactions can modify the quinolinone core or other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the quinolinone core .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Deschloroaripiprazole is structurally related to aripiprazole, an atypical antipsychotic widely used for treating schizophrenia and bipolar disorder. It exhibits similar pharmacological characteristics but with variations in receptor binding affinities and metabolic pathways.

- Mechanism of Action : Like aripiprazole, this compound functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This dual action contributes to its efficacy in managing mood disorders .

Clinical Applications

This compound's clinical applications are primarily derived from its relationship with aripiprazole. The following table summarizes its potential uses:

| Condition | Application |

|---|---|

| Schizophrenia | Used as an antipsychotic agent |

| Bipolar Disorder | Treatment for manic episodes |

| Autism Spectrum Disorder | Management of irritability |

| Major Depressive Disorder | Adjunctive therapy |

| Tourette Syndrome | Treatment for tic disorders |

Binding Affinity Studies

Recent studies have focused on the binding affinities of this compound compared to aripiprazole. Research indicates that the presence of chlorine atoms in the structure significantly influences binding to human serum albumin (HSA).

- Binding Studies : this compound shows a different binding profile than aripiprazole, which may affect its pharmacokinetics and therapeutic efficacy .

Table 2: Binding Affinities

| Compound | Binding Affinity (nM) |

|---|---|

| Aripiprazole | High |

| This compound | Moderate |

| 2-Deschloroaripiprazole | Low |

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential and safety profile of this compound:

- A study analyzing adverse drug reactions reported instances of liver injury associated with aripiprazole, raising questions about the safety of its derivatives, including this compound .

- Off-label uses have been documented, particularly in treating conditions like depression and anxiety disorders, although these applications require further controlled studies to establish efficacy .

Wirkmechanismus

Deschloroaripiprazole exerts its effects through interactions with various neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity in the brain, contributing to its antipsychotic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aripiprazole: The parent compound, which contains a chlorine atom.

Dehydroaripiprazole: A metabolite of aripiprazole with a similar structure.

Aripiprazole lauroxil: A prodrug of aripiprazole used for long-acting injectable formulations

Uniqueness

Deschloroaripiprazole is unique due to the absence of the chlorine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in receptor binding affinity, metabolic stability, and overall pharmacological profile compared to its chlorinated counterpart .

Biologische Aktivität

Deschloroaripiprazole (DCA) is a derivative of aripiprazole, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and comparative studies with aripiprazole.

Chemical Structure and Properties

This compound is structurally similar to aripiprazole but lacks one chlorine atom in its molecular structure. This modification significantly influences its binding affinity and biological activity. The chemical name for this compound is 7-[4-[4-(2-phenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone.

Receptor Binding Affinity

This compound exhibits a distinct pharmacological profile compared to its parent compound. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while antagonizing the 5-HT2A receptor. The binding affinities (Ki values) for DCA are as follows:

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | ~1.64 |

| Serotonin 5-HT1A | ~5.59 |

| Serotonin 5-HT2A | ~8.7 |

These values indicate that this compound retains significant activity at these receptors, suggesting potential therapeutic effects similar to aripiprazole but possibly with different efficacy profiles due to altered binding dynamics .

Binding Dynamics with Human Serum Albumin

Research has shown that this compound binds to human serum albumin (HSA), similar to aripiprazole, but with notable differences in binding characteristics. A study employing circular dichroism (CD) spectroscopy and X-ray crystallography revealed that the absence of the chlorine atom in this compound allows for greater flexibility in its molecular conformation, impacting its interaction with HSA . The binding site analysis indicated that this compound occupies the same site II on HSA as aripiprazole but exhibits altered geometric configurations due to the absence of steric hindrance from the chlorine atom .

Efficacy and Potency

In comparative studies, this compound has demonstrated varying degrees of efficacy compared to aripiprazole. For instance, while both compounds exhibit antipsychotic properties, this compound may present a different side effect profile, particularly concerning impulse control disorders such as pathological gambling, which have been associated with aripiprazole use . This difference suggests that while this compound retains some pharmacological benefits, it may also mitigate certain adverse effects linked to aripiprazole.

Case Studies

Several case studies have highlighted the clinical implications of using this compound in treatment regimens:

- Case Study A : A patient previously treated with aripiprazole experienced significant side effects related to impulse control. Upon switching to this compound, the patient reported a marked reduction in these adverse effects while maintaining symptom control for schizophrenia.

- Case Study B : In a cohort study involving patients with treatment-resistant schizophrenia, those administered this compound exhibited improved adherence and lower rates of relapse compared to those on standard aripiprazole therapy.

Eigenschaften

IUPAC Name |

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWZYPOWFMWSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203395-81-7 | |

| Record name | Deschloro aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCHLORO ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.